N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a methylphenylamino group, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various substituted derivatives .
Scientific Research Applications
N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-[(4-Chloro-3-nitrophenyl)methylidene]acetohydrazide
- (E)-2-(4-Chlorobenzylidene)-1-(quinolin-8-yl)hydrazine
- 2-(4-Chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]acetohydrazides
Uniqueness
N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15ClN4O3 |
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Molecular Weight |
346.77 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-11-2-5-13(6-3-11)18-10-16(22)20-19-9-12-4-7-14(17)15(8-12)21(23)24/h2-9,18H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
GBNODWMULVBFPD-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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